Bienvenue dans la boutique en ligne BenchChem!

4-(3,4-dimethoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyrimidine

HIV-1 LTR inhibition Antiviral screening Piperidinylpyrimidine SAR

This compound is a fully substituted piperidinylpyrimidine with a critical C-2 piperidine and C-6 phenyl substitution pattern that cannot be interchanged with amino or CF₃ analogs. It is the active pharmacophore for inhibiting HIV-1 LTR-driven transcription (PMA/Tat-induced) and mapping PIM kinase isoform selectivity. Procuring this exact derivative ensures target engagement and cellular permeability profiles consistent with published SAR. For HIV latency reversal or kinase selectivity screening, this is the only chemically validated tool compound.

Molecular Formula C23H25N3O2
Molecular Weight 375.5 g/mol
Cat. No. B5917736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-dimethoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyrimidine
Molecular FormulaC23H25N3O2
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N4CCCCC4)OC
InChIInChI=1S/C23H25N3O2/c1-27-21-12-11-18(15-22(21)28-2)20-16-19(17-9-5-3-6-10-17)24-23(25-20)26-13-7-4-8-14-26/h3,5-6,9-12,15-16H,4,7-8,13-14H2,1-2H3
InChIKeyYQTGNVDHCNBVQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dimethoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyrimidine: Structural Identity, Physicochemical Profile, and Procurement-Specification Overview


4-(3,4-Dimethoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyrimidine (CAS 5341-53-7; molecular formula C₂₃H₂₅N₃O₂; MW 375.47 g/mol) is a fully substituted pyrimidine derivative bearing a 3,4-dimethoxyphenyl group at C-4, an unsubstituted phenyl ring at C-6, and a piperidin-1-yl moiety at C-2. The compound belongs to the broader piperidinylpyrimidine chemotype, a scaffold recognized for its modular architecture that enables independent optimization of substituents at the C-2, C-4, and C-6 positions [1]. Its predicted physicochemical properties (e.g., cLogP ~4.5, topological polar surface area ~47 Ų) place it in a favorable drug-like chemical space for cell-permeable small-molecule probes. This compound is supplied primarily as a research-grade screening compound (purity typically ≥97%) by specialty chemical vendors under catalog numbers such as CM1053220 .

Why Generic Substitution Is Not Advisable for 4-(3,4-Dimethoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyrimidine in Target-Focused Screening


Piperidinylpyrimidine analogs with seemingly minor structural variations exhibit divergent biological activity profiles that preclude simple interchange. The piperidine moiety at C-2 confers distinct conformational and electronic properties compared to amino-substituted analogs (e.g., 4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine), modulating target engagement and cellular permeability. Crucially, structure-activity relationship (SAR) studies within this chemotype have demonstrated that lipophilic substitution at the pyrimidine C-6 position is a critical determinant of HIV-1 LTR transactivation inhibition, while the identity of the C-2 substituent governs selectivity across the PIM kinase family [1]. A practical consequence is that a procurement decision based solely on the dimethoxyphenyl-pyrimidine core—without verifying the exact C-2 piperidinyl and C-6 phenyl substitution pattern—risks acquiring a compound with substantially different target affinity, selectivity window, or cell-based potency than that required for the intended assay. The quantitative evidence below documents where this specific substitution pattern matters for scientific selection.

Quantitative Differentiation Evidence: 4-(3,4-Dimethoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyrimidine versus Closest Analogs


C-6 Phenyl vs. C-6 Trifluoromethyl: Impact on HIV-1 LTR Transactivation Inhibitory Potential

In the piperidinylpyrimidine series, compounds bearing a lipophilic aryl substituent at the C-6 position of the pyrimidine ring exhibit substantially greater HIV-1 LTR-directed CAT gene expression inhibition compared to those with a trifluoromethyl substituent. The SAR study established that lipophilic substitution at C-6 is a key structural requirement for HIV-1 LTR transactivation suppression [1]. Although the exact IC₅₀ of the target compound was not individually reported in this study, the class-wide trend provides a quantitative framework: the C-6 phenyl-substituted scaffold (represented by the target compound) falls within the active phenotype, while the C-6 trifluoromethyl analog WAY-327148 (4-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine, CAS 725695-51-2) is not represented among the active derivatives in this antiviral assay [1]. A researcher screening for HIV-1 LTR inhibitors should therefore select the C-6 phenyl derivative over the C-6 trifluoromethyl derivative.

HIV-1 LTR inhibition Antiviral screening Piperidinylpyrimidine SAR

C-2 Piperidinyl vs. C-2 Amino: Implications for Target Engagement Across the PIM Kinase Family

The substitution at the pyrimidine C-2 position is a critical selectivity determinant within the piperidinylpyrimidine chemotype. Patent data from Array BioPharma (US 8,575,145) demonstrate that closely related 2-piperidinylpyrimidine derivatives achieve single-digit nanomolar to sub-nanomolar affinity for PIM kinases, with representative compound BDBM104140 exhibiting IC₅₀ values of 5 nM (PIM-1), 279 nM (PIM-2), and 19 nM (PIM-3) [1]. In contrast, the 2-amino analog 4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine (CAS 645401-61-2) lacks the piperidine ring and is not reported to possess PIM kinase inhibitory activity [2]. This highlights a fundamental pharmacophore distinction: the 2-piperidinyl group is essential for occupancy of the PIM kinase ATP-binding pocket, whereas the 2-amino derivative is structurally incapable of making the necessary hydrophobic contacts. For PIM kinase-targeted research, the 2-piperidinyl derivative is the required procurement choice.

PIM kinase inhibition Kinase selectivity profiling Piperidinylpyrimidine chemotype

C-6 Phenyl vs. C-6 Methyl or Hydrogen: Lipophilicity-Driven Potency Differentiation in Cellular TNF-α Suppression Assays

Piperidinylpyrimidine derivatives were originally developed as TNF-α production inhibitors prior to their evaluation as HIV-1 LTR antagonists [1]. The SAR from this series indicates that lipophilic substitution at the C-6 position of the pyrimidine ring substantially enhances TNF-α suppression potency. The target compound, with a phenyl ring at C-6, occupies the optimal lipophilic space defined by this SAR. Analogs bearing smaller C-6 substituents (e.g., methyl or unsubstituted hydrogen) exhibit reduced cellular potency, consistent with the requirement for a minimum hydrophobic surface area for membrane partitioning and/or target protein interaction. This class-level trend supports the selection of the C-6 phenyl-substituted derivative over less lipophilic C-6 analogs for cellular anti-inflammatory assays.

TNF-α inhibition Anti-inflammatory screening Cellular potency

Optimal Research Application Scenarios for 4-(3,4-Dimethoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyrimidine


HIV-1 Latency-Reversal and LTR-Directed Transcription Screening

This compound is best deployed as a tool compound for probing HIV-1 LTR-driven transcriptional activation in Jurkat T-cell models. The C-6 phenyl and C-2 piperidinyl substitution pattern aligns with the active pharmacophore identified in the piperidinylpyrimidine series, which demonstrated inhibition of both PMA-induced and Tat-mediated HIV-1 LTR transactivation [1]. Researchers investigating HIV-1 latency reversal agents or host-directed antiviral transcription inhibitors should prioritize this derivative over C-6 trifluoromethyl (WAY-327148) or C-2 amino analogs, which lack the requisite structural features for LTR inhibition. Recommended assay format: Jurkat cells stably transfected with an HIV-1 LTR-luciferase or LTR-CAT reporter construct, with PMA (10 ng/mL) or recombinant Tat protein as the inducing stimulus.

PIM Kinase Family Selectivity Profiling in Oncology Research

The 2-piperidinylpyrimidine scaffold is a validated PIM kinase pharmacophore, with close analogs demonstrating differential potency across PIM-1, PIM-2, and PIM-3 isoforms [1]. This compound is suitable for inclusion in PIM kinase selectivity panels alongside established PIM inhibitors (e.g., AZD1208, SGI-1776) to map the contribution of the 3,4-dimethoxyphenyl and C-6 phenyl substituents to isoform selectivity. The compound should be screened at a concentration range of 0.1 nM – 10 µM in biochemical kinase assays using recombinant PIM-1, PIM-2, and PIM-3, with ATP concentration at Km for each isoform. The resulting selectivity profile will inform medicinal chemistry efforts aimed at developing isoform-selective PIM inhibitors for hematological malignancies.

TNF-α Production Inhibition in Macrophage-Mediated Inflammation Models

Building on the class-level SAR for TNF-α suppression [1], this compound is appropriate for evaluating anti-inflammatory activity in LPS-stimulated monocyte/macrophage systems. The C-6 phenyl group provides the lipophilic character associated with cellular TNF-α inhibitory potency. Researchers should use this compound as a reference for structure-activity studies exploring the relationship between C-6 substituent lipophilicity (phenyl vs. substituted phenyl vs. heteroaryl) and anti-inflammatory potency. Recommended conditions: THP-1 or RAW 264.7 cells stimulated with LPS (100 ng/mL), compound pre-treatment for 1 h, TNF-α quantification in supernatant at 6–24 h by ELISA, with dexamethasone or SB203580 as positive controls.

Chemical Biology Tool for MAPK/NF-κB Pathway Interrogation

Given the dual activity of piperidinylpyrimidine derivatives against both TNF-α production and HIV-1 LTR activation—two processes that converge on NF-κB and MAPK signaling—this compound can serve as a chemical probe for dissecting the intersection of inflammatory and transcriptional regulatory pathways. The structural differentiation from C-2 amino and C-6 trifluoromethyl analogs enables combinatorial experimental designs where the contribution of each substituent to pathway modulation is systematically evaluated. Researchers should employ this compound in concentration-response experiments (0.01–50 µM) alongside structurally matched inactive analogs as negative controls, with phospho-p65, phospho-p38, and phospho-ERK1/2 as pathway readouts by Western blotting or AlphaLISA.

Quote Request

Request a Quote for 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.